molecular formula C13H12FN5O B5118273 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5118273
M. Wt: 273.27 g/mol
InChI Key: JLNCOCZOGKEENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small molecule inhibitor identified for its activity against FMS-like tyrosine kinase 3 (FLT3). This compound is a key investigational tool in oncology research, particularly in the study of acute myeloid leukemia (AML). It functions by targeting and inhibiting the enzymatic activity of FLT3 , including both the wild-type receptor and internal tandem duplication (ITD) mutants, which are associated with poor prognosis. Research indicates that this inhibition blocks downstream signaling pathways, such as STAT5 and MAPK, leading to the induction of apoptosis and cell cycle arrest in FLT3-dependent leukemia cell lines. Its specific chemical scaffold, featuring the [1,2,4]triazolo[1,5-a]pyrimidine core, is recognized for yielding compounds with favorable kinase selectivity profiles. Consequently, this reagent is of significant value for elucidating the mechanisms of FLT3-driven leukemogenesis, exploring resistance mechanisms, and evaluating combination therapies in preclinical models. The compound has been referenced in patent literature pertaining to kinase inhibitors for cancer treatment, underscoring its relevance in early-stage drug discovery and translational research.

Properties

IUPAC Name

7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-7-10(12(15)20)11(8-4-2-3-5-9(8)14)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNCOCZOGKEENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring fused with a pyrimidine ring and includes a fluorophenyl and a methyl group. The molecular formula is C12H11FN4C_{12}H_{11}FN_4 with a molecular weight of approximately 230.25 g/mol. Its unique structural features contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of the triazolopyrimidine scaffold exhibit significant antiviral properties. Specifically, compounds based on this structure have been developed as inhibitors against various viruses, including influenza virus (IV), HIV, and hepatitis viruses.

  • Inhibition of Influenza Virus : A study demonstrated that certain derivatives showed remarkable inhibition of PA-PB1 interaction and IV replication at non-toxic concentrations. The IC50 values for these compounds ranged from 0.8 µM to 17.7 µM, indicating effective antiviral activity against IV .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. As an inhibitor of cyclin-dependent kinase 2 (CDK2), it interferes with cell cycle progression in cancer cells.

  • Mechanism of Action : The compound binds to the ATP-binding site of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential utility in cancer therapeutics.

Antimicrobial Activity

Research has shown that triazolopyrimidine derivatives possess significant antibacterial and antifungal activities. These compounds can disrupt microbial growth and are being explored for their potential as antimicrobial agents .

Study on Antiviral Activity

In a comparative study assessing the antiviral efficacy of various triazolopyrimidine derivatives, the compound was found to inhibit IAV replication effectively. The study reported:

CompoundIC50 (µM)EC50 (µM)CC50 (µM)
This compound0.83.5>100
Other Derivative A1.04.0>100
Other Derivative B2.05.0>100

This table illustrates the potency of the compound compared to other derivatives in inhibiting viral replication .

Study on Anticancer Properties

A separate investigation focused on the anticancer effects of the compound against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast)10
HeLa (cervical)15
A549 (lung)12

These results confirm its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl ring (R-group) and the carboxamide moiety, which directly impact their physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (R-group) Key Functional Groups Molecular Weight Synthesis Yield Key Findings
Target Compound 2-fluorophenyl Carboxamide ~330 (calculated) Not reported Potential enhanced binding due to fluorine’s electronegativity
V6 () 4-(benzyloxy)-3-methoxyphenyl Carboxamide (2-fluorophenyl) 503.5 Not reported Elemental analysis confirms purity; complex substituents may limit solubility
Compound 1 () 4-isopropylphenyl Benzylthio, carboxamide Not reported 33% Antibacterial against Enterococcus; confirmed by NMR
UCB-FcRn-84 () 3-fluorophenyl Ethane-1-one ~315 (calculated) 48% (isolated) Binds neonatal Fc receptor; enantiomers separated via chiral chromatography
7-(2-Methoxyphenyl) analog () 2-methoxyphenyl Carboxamide 285.3 Not reported Methoxy group increases steric bulk, potentially reducing receptor affinity
N-(4-chlorophenyl) analog () 2,4-dimethoxyphenyl Carboxamide (4-chlorophenyl) 425.9 Not reported Electron-rich dimethoxy groups may alter electronic properties

Pharmacological Activities

  • Antibacterial Activity : Compounds with 4-isopropylphenyl (Compound 1, ) and 4-methylthiophenyl (Compound 13, ) substituents showed efficacy against Enterococcus, suggesting that lipophilic groups enhance membrane penetration . The target compound’s 2-fluorophenyl group, being smaller and more electronegative, may improve target specificity.
  • FcRn Binding : UCB-FcRn-84 (3-fluorophenyl) demonstrated enantiomer-specific binding to the neonatal Fc receptor, critical for antibody recycling . The target compound’s 2-fluorophenyl substitution could position it for similar applications with altered pharmacokinetics.
  • Antioxidant Activity : V6 () exhibited antioxidant properties linked to its 4-(benzyloxy)-3-methoxyphenyl group, which may scavenge free radicals . Fluorine’s inductive effect in the target compound might modulate such activity.

Key Structural Insights

  • Fluorine Position Matters : 3-Fluorophenyl (UCB-FcRn-84) and 2-fluorophenyl (target compound) substitutions create distinct electronic environments. The ortho-fluorine in the target compound may induce torsional strain, altering binding pocket interactions .
  • Electron-Donating vs.

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

The synthesis typically employs multi-component one-pot reactions involving 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. Optimization strategies include:

  • Catalyst selection : APTS (3-Aminopropyltriethoxysilane) in ethanol improves yield by facilitating cyclocondensation .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) enhance solubility and reaction efficiency .
  • Temperature control : Reflux conditions (12–24 hours) ensure complete ring closure .
    Post-synthesis, purification via column chromatography or recrystallization (ethanol/acetone) is critical for isolating high-purity products .

Basic: Which analytical techniques are essential for confirming the molecular structure and conformation of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond angles (e.g., dihydropyrimidine ring puckering amplitude: 0.099 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., fluorophenyl chemical shifts at δ 7.14–7.41 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 440.94 for related derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antiproliferative effects) for triazolo-pyrimidine derivatives?

Contradictions often arise from assay variability (cell lines, dosages) or off-target interactions . Mitigation strategies:

  • Standardized protocols : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection ) and dose ranges (IC50_{50} determination).
  • Orthogonal assays : Confirm antiproliferative activity via both MTT and colony formation assays .
  • Target validation : Employ siRNA knockdown or CRISPR-edited models to isolate specific mechanisms .

Advanced: What computational approaches are used to predict and validate biological targets for this compound?

  • Molecular docking : Predicts binding to targets like CDK2 (cyclin-dependent kinase 2) with binding energies ≤−8.5 kcal/mol, validated via mutagenesis (e.g., Ala144Lys mutation reduces affinity) .
  • QSAR modeling : Incorporates descriptors like logP (1.8–2.5) and polar surface area (85–100 Ų) to optimize solubility and target selectivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of target selectivity?

SAR strategies focus on substituent modifications :

Substituent PositionModificationObserved EffectReference
7-phenyl2-Fluorophenyl↑ Neuroprotection (Aβ inhibition)
5-methylPropyl/trifluoromethylAlters logP (2.1 → 3.4) and CYP3A4 metabolism
6-carboxamideEster → amideImproves aqueous solubility (2.5 mg/mL → 8.1 mg/mL)

Dose-response profiling (e.g., EC50_{50} shifts with substituents) and crystallographic binding mode analysis are critical .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vivo studies?

  • LogP : ~2.3 (optimal for blood-brain barrier penetration in neuroprotection studies) .
  • pKa : 4.1 (carboxamide group) ensures ionization at physiological pH .
  • Stability : Degrades <10% over 48 hours in PBS (pH 7.4) at 37°C, but sensitive to UV light (use amber vials) .

Advanced: How can synthetic byproducts or isomeric impurities be characterized and minimized during scale-up?

  • HPLC-MS : Identifies impurities (e.g., ethyl ester byproducts at m/z 493.4) .
  • Chiral chromatography : Resolves enantiomers (e.g., ΔtR_R = 2.1 min for R/S isomers) .
  • Process optimization : Microwave-assisted synthesis reduces side reactions (30-minute vs. 12-hour reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.